![molecular formula C22H25N5O3 B11639702 2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040861-63-9](/img/structure/B11639702.png)
2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pirrolidindiona, 3-[[2-(4-morfolinil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- es un compuesto orgánico complejo que pertenece a la clase de pirrolidindionas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan como andamios en la química medicinal . La estructura de este compuesto incluye un núcleo de pirrolidindiona, un anillo de morfolina y un grupo fenilo con un sustituyente diazenilo, lo que lo convierte en una molécula versátil para diversas aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2,5-Pirrolidindiona, 3-[[2-(4-morfolinil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- normalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Núcleo de Pirrolidindiona: Esto se puede lograr a través de la ciclación de un precursor adecuado, como un derivado de succinimida, en condiciones ácidas o básicas.
Introducción del Anillo de Morfolina: El anillo de morfolina se puede introducir mediante reacciones de sustitución nucleofílica, donde un grupo saliente adecuado en el núcleo de pirrolidindiona es reemplazado por un derivado de morfolina.
Unión del Grupo Fenilo con Sustituyente Diazenilo: Este paso a menudo implica reacciones de diazotación, donde los derivados de anilina se convierten en sales de diazonio y luego se acoplan con el núcleo de pirrolidindiona.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-Pirrolidindiona, 3-[[2-(4-morfolinil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo diazenilo en un grupo amino.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden modificar el anillo de morfolina o el grupo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se utilizan reactivos como haluros de alquilo, cloruros de acilo y sales de diazonio en condiciones adecuadas para lograr reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de morfolina o en el grupo fenilo.
Aplicaciones Científicas De Investigación
2,5-Pirrolidindiona, 3-[[2-(4-morfolinil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Medicina: Se ha explorado su potencial aplicación terapéutica, incluido el desarrollo de fármacos para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales, colorantes y polímeros debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2,5-Pirrolidindiona, 3-[[2-(4-morfolinil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la inflamación o la proliferación de células cancerosas, ejerciendo así sus efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
- 1-Metil-3-[2-(4-morfolinil)etil]-3-fenil-2,5-pirrolidindiona
- 2,5-Pirrolidindiona, 1-metil-
- 2,5-Pirrolidindiona, 1-etil-
Unicidad
En comparación con compuestos similares, 2,5-Pirrolidindiona, 3-[[2-(4-morfolinil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- destaca por su combinación única de grupos funcionales. La presencia del anillo de morfolina y el grupo fenilo sustituido con diazenilo proporciona reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
1040861-63-9 |
|---|---|
Fórmula molecular |
C22H25N5O3 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
3-(2-morpholin-4-ylethylamino)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N5O3/c28-21-16-20(23-10-11-26-12-14-30-15-13-26)22(29)27(21)19-8-6-18(7-9-19)25-24-17-4-2-1-3-5-17/h1-9,20,23H,10-16H2 |
Clave InChI |
FCSGPOBPTKGRGB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)
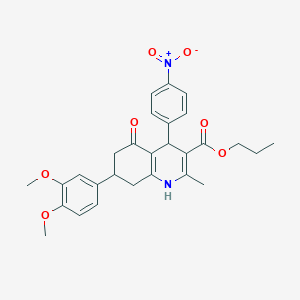
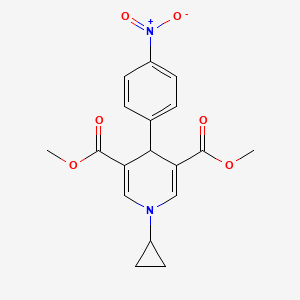
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
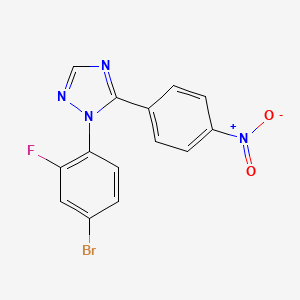
![prop-2-en-1-yl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639689.png)
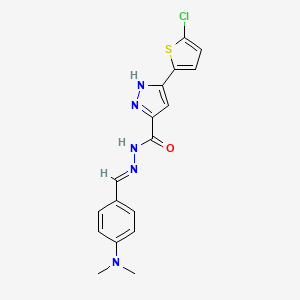
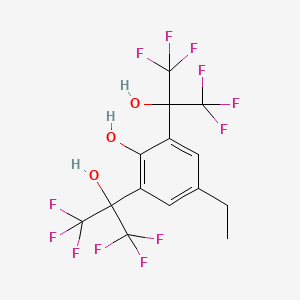
![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)
